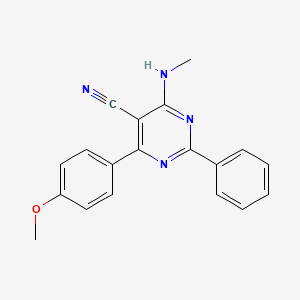
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes methoxyphenyl, methylamino, phenyl, and pyrimidinecarbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which then undergoes cyclization with phenylacetonitrile under basic conditions to yield the desired pyrimidinecarbonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile.
Reduction: 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarboxamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different overall structure and pharmacological properties.
4-Methoxyphenylamine: Shares the methoxyphenyl group but lacks the pyrimidinecarbonitrile structure.
4-Methoxyphenyl)amine derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
生物活性
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile, commonly referred to as a pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C19H16N4O
- Molecular Weight : 316.36 g/mol
- CAS Number : 338395-04-3
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure suggests potential interactions with various cellular targets involved in tumor growth.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various bacterial strains. The presence of the methoxy and methylamino groups may enhance the lipophilicity and membrane permeability, contributing to their efficacy against pathogens.
- Enzyme Inhibition : Some pyrimidine derivatives act as inhibitors of specific enzymes, which can be beneficial in treating diseases related to enzyme overactivity.
Anticancer Studies
A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of pyrimidine showed promising results in inhibiting the growth of cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis Induction | |
| HT-29 (Colon Cancer) | 12.3 | Cell Cycle Arrest |
Antimicrobial Activity
Research conducted on various pyrimidine derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Effective |
| Escherichia coli | 20 | Effective |
The biological activity of this compound is hypothesized to involve:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication.
- Enzyme Targeting : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
特性
IUPAC Name |
4-(4-methoxyphenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-21-19-16(12-20)17(13-8-10-15(24-2)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBDTMCHPPFRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














